2-(4-Ethyl-6-methylpyrimidin-2-yl)ethan-1-amine 2-(4-Ethyl-6-methylpyrimidin-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17773902
InChI: InChI=1S/C9H15N3/c1-3-8-6-7(2)11-9(12-8)4-5-10/h6H,3-5,10H2,1-2H3
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

2-(4-Ethyl-6-methylpyrimidin-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17773902

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethyl-6-methylpyrimidin-2-yl)ethan-1-amine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 2-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine
Standard InChI InChI=1S/C9H15N3/c1-3-8-6-7(2)11-9(12-8)4-5-10/h6H,3-5,10H2,1-2H3
Standard InChI Key HCOCLBZRUDJMAH-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=NC(=C1)C)CCN

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

2-(4-Ethyl-6-methylpyrimidin-2-yl)ethan-1-amine belongs to the pyrimidine family, a class of nitrogen-containing heterocycles prevalent in nucleic acids and pharmaceuticals. Its IUPAC name, 2-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine, reflects its substitution pattern:

  • 4-position: Ethyl group (-CH₂CH₃)

  • 6-position: Methyl group (-CH₃)

  • 2-position: Ethanamine side chain (-CH₂CH₂NH₂) .

The compound’s planar pyrimidine ring enables π-π stacking interactions, while the ethanamine side chain introduces basicity (pKa ≈ 9–10) due to the primary amine . Its stereochemistry is defined by the absence of chiral centers, as confirmed by its symmetrical SMILES string: CCC1=NC(=NC(=C1)C)CCN .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₅N₃
Molecular Weight165.24 g/mol
IUPAC Name2-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine
SMILESCCC1=NC(=NC(=C1)C)CCN
InChIKeyHCOCLBZRUDJMAH-UHFFFAOYSA-N
PubChem CID63318660

Synthesis and Industrial Production

Alkylation of Pyrimidine Derivatives

The synthesis typically involves alkylation reactions on pyrimidine precursors. A common route starts with 4-ethyl-6-methylpyrimidin-2-amine (CID 819560) , which undergoes nucleophilic substitution at the 2-position with 2-chloroethylamine or its derivatives under basic conditions. Industrial-scale production may employ continuous flow reactors to enhance yield and purity, as batch methods often struggle with byproduct formation due to the reactivity of the amine group.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 2-position.

  • Amine Protection: Preventing unwanted side reactions (e.g., over-alkylation) by using protecting groups like tert-butoxycarbonyl (Boc) .

  • Purification: Liquid chromatography or crystallization is required to isolate the product from unreacted starting materials and isomers.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic pyrimidine core but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Stability studies indicate decomposition above 200°C, with the amine group prone to oxidation under ambient conditions, necessitating storage in inert atmospheres.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, pyrimidine-H), 3.10 (t, 2H, -CH₂NH₂), 2.60 (q, 2H, -CH₂CH₃), 2.45 (s, 3H, -CH₃), 1.25 (t, 3H, -CH₂CH₃) .

  • MS (ESI+): m/z 166.1 [M+H]⁺, 188.1 [M+Na]⁺ .

Research Gaps and Future Directions

Unanswered Questions

  • Biological Targets: No in vitro or in vivo studies confirming interactions with specific enzymes or receptors.

  • Toxicity Profile: Acute and chronic toxicity data are absent.

Recommended Studies

  • High-Throughput Screening: To identify binding partners in cancer cell lines.

  • Structure-Activity Relationship (SAR): Modifying substituents to enhance solubility or potency.

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